molecular formula C18H26N6O3 B6578434 N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 1049379-43-2

N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B6578434
CAS No.: 1049379-43-2
M. Wt: 374.4 g/mol
InChI Key: NIGBEIGNIUJWAK-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a structurally complex ethanediamide derivative. Its molecular architecture comprises a central ethanediamide (oxalamide) backbone, substituted with a 5-methyl-1,2-oxazol-3-yl group and a branched alkyl chain incorporating a 1-methylpyrrole and 4-methylpiperazine moiety.

Properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O3/c1-13-11-16(21-27-13)20-18(26)17(25)19-12-15(14-5-4-6-23(14)3)24-9-7-22(2)8-10-24/h4-6,11,15H,7-10,12H2,1-3H3,(H,19,25)(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGBEIGNIUJWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₄N₄O
  • Molecular Weight : 320.41 g/mol

Research indicates that compounds similar to this compound often interact with various biological targets:

  • TRPM3 Receptors : This compound may activate the transient receptor potential melastatin 3 (TRPM3) calcium channel, which plays a critical role in nociception (pain perception) and inflammation .
  • VEGFR Inhibition : Oxazole derivatives have shown promise as inhibitors of vascular endothelial growth factor receptor (VEGFR), suggesting potential applications in cancer therapy by inhibiting angiogenesis .
  • Caspase Activation : Some related compounds have been found to activate caspases, leading to apoptosis in cancer cells .

In Vitro Studies

Several studies have evaluated the cytotoxicity and other biological effects of oxazole derivatives:

CompoundCell LineIC₅₀ (µM)Notes
3gA54912.5Inhibits VEGFR
3aMCF710.0Non-toxic to normal cells
3eHT2915.0Induces apoptosis

These results indicate that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent .

Case Studies

A notable case study involved the synthesis and evaluation of various oxazole derivatives, including the target compound. The study aimed to determine their anticancer properties against multiple human cancer cell lines using standard assays such as MTT for assessing cell viability . The findings indicated that compounds structurally related to this compound showed significant inhibition of tumor growth.

Pharmacokinetics

In silico studies have predicted favorable pharmacokinetic properties for this class of compounds, including good absorption and distribution characteristics. These predictions are essential for understanding the potential clinical applications of this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The ethanediamide class includes diverse derivatives with variations in substituents that influence physicochemical properties, bioavailability, and target affinity. Below is a structural and functional comparison with compounds identified in the evidence:

Table 1: Structural Comparison of Ethanediamide Derivatives

Compound Name (CAS) Key Substituents Heterocyclic Features Potential Functional Implications
Target Compound 5-methyl-1,2-oxazol-3-yl; 1-methylpyrrole; 4-methylpiperazine Oxazole, pyrrole, piperazine Enhanced solubility (piperazine), potential CNS activity (pyrrole/piperazine synergy)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(2-hydroxyethyl)oxamide () 5-ethyl-1,3,4-thiadiazole; hydroxyethyl Thiadiazole Increased hydrophilicity (hydroxyethyl), thiadiazole may confer metabolic stability
3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide () Chloroalkyl; thienopyrazole Thienopyrazole Electrophilic chloro group could enhance covalent binding; rigid aromatic system may limit solubility
N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide () Pyrazolone; ethoxyphenyl; phenylsulfonyl Pyrazolone Sulfonyl groups may improve protein binding; ethoxy group could modulate lipophilicity

Key Observations:

Heterocyclic Diversity : The target compound’s oxazole and pyrrole motifs contrast with thiadiazole () or pyrazolone () in analogs. Oxazole’s electron-rich nature may favor π-π stacking, whereas thiadiazole’s sulfur atom could enhance metabolic resistance .

Solubility and Bioavailability: The 4-methylpiperazine group in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., thienopyrazole in ).

Synthetic Complexity : The branched alkyl chain in the target compound introduces stereochemical challenges absent in simpler analogs like hydroxyethyl-substituted ethanediamides (). This complexity may impact scalability in synthesis.

Notes

Limitations of Evidence : The provided sources lack experimental data (e.g., binding affinities, pharmacokinetics) for the target compound, necessitating inferences from structural analogs.

Research Gaps : Further studies should prioritize synthesizing the target compound and profiling its activity against related ethanediamides, particularly focusing on piperazine’s role in target engagement .

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